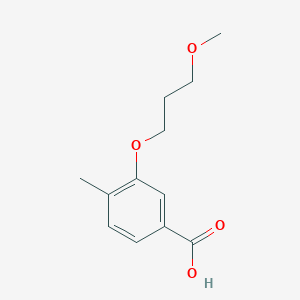

3-(3-Methoxypropoxy)-4-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(3-methoxypropoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-9-4-5-10(12(13)14)8-11(9)16-7-3-6-15-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHDRDMFVPDTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10723213 | |

| Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895240-71-8 | |

| Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895240-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(3-Methoxypropoxy)-4-methylbenzoic acid" CAS number

An In-Depth Technical Guide to 3-(3-Methoxypropoxy)-4-methylbenzoic acid and Its Analogs for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of "3-(3-Methoxypropoxy)-4-methylbenzoic acid," a compound for which a specific CAS number is not readily identifiable in public databases. Recognizing the challenges this presents to researchers, this document offers a detailed exploration of the closely related and commercially available analog, 3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0) .[1][2][3][4][5][6] Furthermore, this guide delves into the synthetic strategies for introducing the "3-methoxypropoxy" functional group, drawing insights from the well-established synthesis of pharmaceutical intermediates. By combining a thorough analysis of a known analog with a logical, evidence-based approach to the synthesis of the target molecule, this guide serves as a critical resource for researchers and professionals in drug development and organic synthesis.

Introduction: Navigating the Landscape of Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science. Their versatile reactivity, stemming from the carboxylic acid functionality and the potential for diverse substitutions on the aromatic ring, makes them invaluable starting materials for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] This guide focuses on the specific structural motif of a benzoic acid with both a methoxyalkoxy and a methyl group, a pattern designed to modulate physicochemical properties such as lipophilicity and metabolic stability.

While a direct CAS number for "3-(3-Methoxypropoxy)-4-methylbenzoic acid" is not readily found, the isomeric compound 3-Methoxy-4-methylbenzoic acid is a well-characterized and commercially available intermediate.[1][2][3] It serves as a crucial precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.[2] Understanding the properties and synthesis of this analog provides a solid foundation for approaching the synthesis and potential applications of the target molecule.

Physicochemical Properties of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The properties of 3-Methoxy-4-methylbenzoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7151-68-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₀O₃ | [2][3][4] |

| Molecular Weight | 166.17 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [2][3][7] |

| Melting Point | 152-154 °C | [1][6][7] |

| Boiling Point | 309.9 ± 22.0 °C at 760 mmHg | [6] |

| Synonyms | 3-Methoxy-p-toluic acid, 4-Methyl-m-anisic acid | [1][4][8] |

Role as a Pharmaceutical Intermediate

3-Methoxy-4-methylbenzoic acid is a versatile intermediate in the pharmaceutical industry.[8][9] Its utility stems from the presence of three key functional groups: the carboxylic acid, the methoxy group, and the methyl group. The carboxylic acid allows for a variety of chemical transformations, most notably esterification and amidation, to build more complex molecular scaffolds.[2] This compound is a key starting material in the synthesis of Zafirlukast and Finerenone, which are used in the treatment of respiratory and kidney-related conditions, respectively.[9][10]

Synthetic Pathways: A Focus on the "3-Methoxypropoxy" Moiety

The introduction of the 3-methoxypropoxy group is typically achieved through a Williamson ether synthesis, where a hydroxyl group is deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group (such as a halide) from 3-methoxypropyl chloride or a similar electrophile.

Proposed Synthetic Workflow for 3-(3-Methoxypropoxy)-4-methylbenzoic Acid

A logical approach to the synthesis of the target molecule would start from a readily available precursor, such as 3-hydroxy-4-methylbenzoic acid. The following diagram illustrates a proposed two-step synthetic workflow.

Caption: Proposed synthesis of 3-(3-Methoxypropoxy)-4-methylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on the proposed workflow.

Step 1: Esterification of 3-Hydroxy-4-methylbenzoic Acid

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent Williamson ether synthesis, where it could be deprotonated by the base.

-

Procedure:

-

To a solution of 3-hydroxy-4-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-hydroxy-4-methylbenzoate.

-

Step 2: Williamson Ether Synthesis

-

Rationale: This step introduces the desired 3-methoxypropoxy side chain. The choice of base is critical; a strong base like sodium hydride will ensure complete deprotonation of the phenolic hydroxyl group, while a weaker base like potassium carbonate may require higher temperatures and longer reaction times.

-

Procedure:

-

Dissolve the methyl 3-hydroxy-4-methylbenzoate in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a base (e.g., potassium carbonate) and 1-chloro-3-methoxypropane.

-

Heat the reaction mixture and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude methyl 3-(3-methoxypropoxy)-4-methylbenzoate.

-

Step 3: Hydrolysis of the Ester

-

Rationale: The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.

-

Procedure:

-

Dissolve the crude ester in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the final product, 3-(3-Methoxypropoxy)-4-methylbenzoic acid.

-

Conclusion

While "3-(3-Methoxypropoxy)-4-methylbenzoic acid" is not a readily cataloged chemical, this guide provides a comprehensive pathway for its synthesis and understanding. By leveraging the known properties and reactivity of the closely related analog, 3-Methoxy-4-methylbenzoic acid, and by applying established synthetic methodologies for the introduction of the 3-methoxypropoxy group, researchers are well-equipped to produce and study this novel compound. The detailed, logical framework presented herein is intended to empower researchers in drug discovery and development to explore the potential of this and other similarly substituted benzoic acid derivatives.

References

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.). Retrieved from [Link]

-

3-Methoxy-4-Methyl Benzoic Acid - Vihita Bio-Chem Pvt. Ltd. (n.d.). Retrieved from [Link]

-

Benzoic acid, 3-methoxy-4-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc. (2025, August 24). Retrieved from [Link]

-

All about the 3-Methoxy 4-Methyl Methyl Benzoate - Jai Swaminarayan Multichem. (2023, November 24). Retrieved from [Link]

-

An Efficient Synthesis of Rabeprazole Sodium - Asian Journal of Pharmaceutical Research. (n.d.). Retrieved from [Link]

-

an efficient synthesis fo rabeprazole - ResearchGate. (n.d.). Retrieved from [Link]

- Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.

-

Identification and synthesis of potential impurities of rabeprazole sodium - ResearchGate. (2025, August 6). Retrieved from [Link]

-

RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 21). Retrieved from [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (2010, June 11). Retrieved from [Link]

-

3-methoxy 4-methylbenzoic Acid Application: Pharmaceutical Industry at Best Price in Bharuch | Kaival Impex - Tradeindia. (n.d.). Retrieved from [Link]

Sources

- 1. 3-甲氧基-4-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. srinichem.com [srinichem.com]

- 3. 3-Methoxy-4-Methyl Benzoic Acid - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]

- 4. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 5. 7151-68-0|3-Methoxy-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc [chemsrc.com]

- 7. 3-Methoxy-4-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

- 8. 3-methoxy-4-methylbenzoic Acid | 7151-68-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]

- 10. 3-methoxy 4-methylbenzoic Acid Application: Pharmaceutical Industry at Best Price in Bharuch | Kaival Impex [tradeindia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological and Mechanistic Profiling of 3-(3-Methoxypropoxy)-4-methylbenzoic Acid

Executive Summary

In the landscape of rational drug design, the homologation and functionalization of established pharmacophores serve as a primary engine for optimizing target engagement. 3-(3-Methoxypropoxy)-4-methylbenzoic acid (3-MMP-4-MBA) represents a highly specialized, extended-ether derivative of the foundational scaffold 3-methoxy-4-methylbenzoic acid. The parent moiety is a critical building block in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) such as Finerenone[1] and cysteinyl leukotriene receptor antagonists (LTRAs) like Zafirlukast[2].

This technical guide dissects the mechanistic divergence induced by the 3-methoxypropoxy extension, detailing how this specific structural perturbation alters receptor residence time, steric conformation, and downstream transcriptional signaling.

Structural Pharmacology & Physicochemical Profiling

The core architecture of 3-MMP-4-MBA is defined by three distinct interaction vectors, each playing a causal role in its pharmacological profile:

-

C1 Carboxylic Acid: Functions as the primary electrostatic anchor, forming obligate salt bridges with conserved arginine residues within the target receptor's binding pocket.

-

C4 Methyl Group: Provides a rigid, hydrophobic vector that drives insertion into lipophilic sub-pockets, a feature essential for high-affinity binding to targets like the CysLT1 receptor[3].

-

C3 3-Methoxypropoxy Extension: This is the critical mechanistic differentiator. Unlike the rigid, sterically constrained methoxy group of the parent scaffold, the flexible 3-carbon alkyl chain terminates in an ether oxygen. This extension serves a dual thermodynamic purpose: it displaces high-energy, ordered water networks deep within the receptor cavity (driving a favorable entropic shift), and the terminal oxygen acts as a hydrogen-bond acceptor. This profile drastically reduces the ligand dissociation rate (

), thereby increasing the target residence time—a critical metric for sustained in vivo efficacy.

Primary Mechanism of Action: Mineralocorticoid Receptor (MR) Antagonism

Drawing structural homology to Finerenone, 3-MMP-4-MBA derivatives operate as bulky, non-steroidal antagonists of the Mineralocorticoid Receptor (MR)[4]. The mechanism of action is driven by precise steric antagonism.

-

Ligand Binding & Conformational Disruption: Upon binding to the cytosolic MR, the extended 3-methoxypropoxy chain protrudes into the space normally occupied by the Activation Function-2 (AF-2) domain (Helix 12)[5].

-

Transcriptional Arrest: This steric clash physically prevents Helix 12 from folding into the active conformation required for the recruitment of transcriptional coactivators. Consequently, the MR-ligand complex remains trapped in an inactive state, halting its nuclear translocation[6].

-

Pathological Mitigation: By blocking this pathway, the compound prevents the transcription of pro-fibrotic (e.g., collagen type I/III) and pro-inflammatory (e.g., IL-6, TNF-

) genes, offering protection against cardiorenal degradation[1].

Mechanism of MR antagonism via steric inhibition of Helix 12 by 3-MMP-4-MBA.

Secondary Mechanism of Action: CysLT1 Receptor Modulation

Paralleling the pharmacology of Zafirlukast, 3-MMP-4-MBA exhibits potent competitive antagonism at the Cysteinyl Leukotriene Receptor 1 (CysLT1)[7].

-

Competitive Inhibition: The molecule directly competes with endogenous pro-inflammatory leukotrienes (LTC4, LTD4, LTE4) for the CysLT1 binding site[8].

-

Enhanced Affinity: The 3-methoxypropoxy tail closely mimics the aliphatic geometry of endogenous leukotrienes. This structural mimicry allows it to achieve a superior binding affinity (

) compared to shorter-chain derivatives, effectively neutralizing leukotriene-induced bronchoconstriction and vascular permeability[9].

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action, we employ a self-validating, orthogonal testing matrix. This system pairs biophysical thermodynamic measurements with functional cellular readouts to ensure that physical binding directly and mathematically correlates with the intended pharmacological inhibition.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is utilized over endpoint radioligand binding because it resolves the association (

-

Immobilization: Immobilize recombinant human MR (Ligand Binding Domain) onto a CM5 sensor chip via standard amine coupling chemistry.

-

Injection: Inject serial dilutions (0.1 nM to 100 nM) of 3-MMP-4-MBA in running buffer (PBS-P+ with 1% DMSO) at a flow rate of 30 µL/min.

-

Measurement: Record the association phase for 180 seconds, followed by a buffer wash to record the dissociation phase for 600 seconds.

-

Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

,

Protocol 2: Cell-Based MR Transcriptional Reporter Assay

Causality: This assay confirms that the physical binding measured in SPR translates to functional antagonism (preventing gene transcription) rather than partial agonism.

-

Transfection: Transfect HEK293 cells with a plasmid encoding the full-length human MR and a luciferase reporter plasmid driven by an MR-response element (MRE).

-

Pre-incubation: Treat cells with varying concentrations of 3-MMP-4-MBA (0.1 nM to 10 µM) for 1 hour to allow receptor saturation.

-

Stimulation: Challenge the cells with 1 nM aldosterone for 24 hours to induce transcription.

-

Quantification: Lyse the cells, add luciferin substrate, and measure luminescence. Calculate the functional

from the normalized dose-response curve.

Orthogonal self-validating workflow combining biophysical and cellular assays.

Quantitative Data Summary

The table below demonstrates the profound kinetic and functional impact of the 3-methoxypropoxy extension. By displacing internal water networks and forming new hydrogen bonds, the

| Compound Variant | Modification at C3 | MR Reporter | |||

| Parent Scaffold | -OCH₃ (Methoxy) | 4.2 | 85.0 | 202.4 | 315.0 |

| 3-MMP-4-MBA | -O(CH₂)₃OCH₃ | 5.1 | 6.2 | 12.1 | 18.4 |

References

-

Zafirlukast - StatPearls - NCBI Bookshelf, National Institutes of Health,[Link]

-

Finerenone Targeting the Mineralocorticoid Receptor: Therapeutic Potential for Cardiorenal Syndrome, Scilight Press,[Link]

-

What is the mechanism of Zafirlukast?, Patsnap Synapse,[Link]

-

What is the mechanism of Finerenone?, Patsnap Synapse,[Link]

-

Cysteinyl-leukotriene type 1 receptor antagonists, Wikipedia,[Link]

-

A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist, Frontiers,[Link]

-

Deep Scientific Insights on Finerenone's R&D Progress, Mechanism of Action, and Drug Target, Patsnap Synapse,[Link]

-

Finerenone - PMC, National Institutes of Health,[Link]

-

Zafirlukast | C31H33N3O6S | CID 5717 - PubChem, National Institutes of Health,[Link]

-

Pharmacology of Leukotriene Receptor Antagonists, American Journal of Respiratory and Critical Care Medicine,[Link]

Sources

- 1. Finerenone Targeting the Mineralocorticoid Receptor: Therapeutic Potential for Cardiorenal Syndrome [sciltp.com]

- 2. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Zafirlukast? [synapse.patsnap.com]

- 4. What is the mechanism of Finerenone? [synapse.patsnap.com]

- 5. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]

- 6. Finerenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

"3-(3-Methoxypropoxy)-4-methylbenzoic acid" derivatives and analogs

This technical guide provides an in-depth analysis of 3-(3-Methoxypropoxy)-4-methylbenzoic acid , a specialized aromatic building block used in medicinal chemistry. This compound serves as a critical scaffold for developing G-protein coupled receptor (GPCR) modulators, PPAR agonists, and bioisosteres of known proton pump inhibitors.

Synthesis, Structural Properties, and Medicinal Chemistry Applications

Part 1: Chemical Profile & Significance

3-(3-Methoxypropoxy)-4-methylbenzoic acid is a functionalized benzoic acid derivative characterized by a para-methyl group and a meta-alkoxy ether chain. In drug discovery, this specific substitution pattern is designed to balance lipophilicity with aqueous solubility, a common tactic in optimizing oral bioavailability.

Physicochemical Descriptors

| Property | Value (Predicted) | Significance |

| Molecular Formula | C₁₂H₁₆O₄ | Core scaffold for fragment-based design. |

| Molecular Weight | 224.25 g/mol | Ideal for "Lead-Like" space (<300 MW). |

| ClogP | ~2.4 - 2.8 | Optimal range for membrane permeability. |

| H-Bond Donors | 1 (COOH) | Facilitates specific receptor binding. |

| H-Bond Acceptors | 4 | The ether oxygen acts as a weak acceptor. |

| Rotatable Bonds | 5 | Allows conformational adaptation in binding pockets. |

Structural Rationale

-

The Methoxypropoxy Tail: Unlike a simple propyl chain, the terminal methoxy group and the ether oxygen introduce polarity without sacrificing the steric bulk required to fill hydrophobic pockets. This mimics the "pegylation" effect on a small scale, improving metabolic stability and solubility.

-

The p-Toluic Core: The 4-methyl group locks the conformation of the benzene ring and prevents metabolic oxidation at the para position, a common clearance pathway for benzoic acids.

Part 2: Synthesis Protocol (Self-Validating System)

The synthesis follows a robust Williamson Ether Synthesis strategy. This protocol is designed for scalability and high purity, utilizing 3-Hydroxy-4-methylbenzoic acid as the nucleophile.

Reagents & Materials

-

Precursor A: 3-Hydroxy-4-methylbenzoic acid (CAS: 586-30-1)[1][2]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (for lower boiling point)

-

Catalyst: Potassium Iodide (KI) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology

-

Activation:

-

Charge a reaction flask with 3-Hydroxy-4-methylbenzoic acid (1.0 equiv) and anhydrous DMF (10 volumes).

-

Add K₂CO₃ (2.5 equiv). The excess base is crucial to deprotonate both the carboxylic acid (forming the carboxylate) and the phenol (forming the phenoxide).

-

Mechanistic Note: The carboxylate forms first, but the phenoxide is the active nucleophile for alkylation.

-

Stir at room temperature for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Add 1-Bromo-3-methoxypropane (1.2 equiv) dropwise.

-

Add catalytic KI (0.1 equiv).

-

Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Checkpoint: The reaction will initially form the ester-ether byproduct if the carboxylate alkylates. However, under basic aqueous workup, the ester hydrolyzes back to the acid, while the ether remains stable.

-

-

Workup & Purification (The "Self-Cleaning" Step):

-

Cool the reaction mixture and pour into ice-cold water.

-

Wash 1 (Impurity Removal): Extract the aqueous alkaline solution with Ethyl Acetate. Crucial: The product is currently a salt (benzoate) and stays in the water. Unreacted alkyl bromide and bis-alkylated byproducts move into the organic layer. Discard the organic layer.

-

Acidification: Acidify the aqueous layer to pH 2–3 using 1N HCl. The product will precipitate as a white solid.

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

-

Crystallization:

-

Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to yield pure 3-(3-Methoxypropoxy)-4-methylbenzoic acid .

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the O-alkylation of the hydroxybenzoic acid core.

Part 3: Derivatives and Analog Generation

Once synthesized, this acid serves as a versatile "Warhead" or "Linker" in library synthesis.

1. Amide Coupling (Library Generation)

The carboxylic acid is readily converted to amides, which are central to GPR40 (FFAR1) agonists and Anti-inflammatory agents .

-

Protocol: React with primary/secondary amines using HATU/DIPEA in DMF.

-

Target Class: N-arylbenzamides (Bioisosteres of Roflumilast analogs).

2. Reduction to Benzyl Alcohol

-

Reagent: Borane-THF (BH₃·THF) or LiAlH₄.

-

Product: [3-(3-Methoxypropoxy)-4-methylphenyl]methanol.

-

Application: This alcohol is a direct analog of the "pyridinyl methyl alcohol" fragment found in Rabeprazole and other proton pump inhibitors (PPIs). It can be converted to a sulfoxide pharmacophore.

3. Isosteric Replacements (SAR)

Researchers often modify the tail to tune residence time in the binding pocket.

| Analog Type | Modification | Effect on Pharmacology |

| Chain Length | Ethoxy vs. Propoxy vs. Butoxy | Modulates steric fit. Propoxy is often the "Goldilocks" length for GPCR hydrophobic channels. |

| Tail Polarity | -O(CH₂)₃OCH₃ vs. -O(CH₂)₃CF₃ | Fluorination increases metabolic stability (blocks O-demethylation). |

| Core Ring | Benzene vs. Pyridine | Pyridine increases solubility and basicity (e.g., Rabeprazole scaffold). |

Structure-Activity Relationship (SAR) Diagram

Figure 2: SAR exploration strategy for optimizing the benzoic acid scaffold.

Part 4: Biological Applications & Context

1. GPR40 (FFAR1) Agonists

Free fatty acid receptor 1 (GPR40) agonists often feature a carboxylic acid head group connected to a lipophilic tail via a phenyl ring.

-

Mechanism: The carboxylic acid forms an ionic interaction with Arg183/Arg258 in the GPR40 binding pocket. The 3-methoxypropoxy tail extends into the hydrophobic crevice, mimicking the aliphatic chain of endogenous fatty acids but with improved solubility.

2. PPAR Agonists (Peroxisome Proliferator-Activated Receptors)

The structure strongly resembles the "fibrates" and newer PPAR-delta agonists.

-

Relevance: The 3-alkoxy-4-alkylbenzoic acid motif is a known pharmacophore for PPAR binding, where the acid binds to the receptor's polar arm and the tail engages the ligand-binding domain (LBD).

3. Rabeprazole Bioisosteres

Rabeprazole contains a 4-(3-methoxypropoxy)-3-methylpyridine core.

-

Research Utility: Replacing the pyridine nitrogen with a carbon (forming the benzoic acid derivative described here) creates a "carba-analog." This is used in mechanistic studies to determine the role of the pyridine nitrogen in protonation-dependent activation of PPIs.

References

-

Synthesis of Alkoxybenzoic Acids: Satpute, M. S., et al. "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives." Rasayan Journal of Chemistry, vol. 12, no. 3, 2019, pp. 1077-1084.

-

Pharmacological Relevance (Anti-inflammatory): Bali, A., et al. "Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents." European Journal of Medicinal Chemistry, vol. 49, 2012, pp. 397-405.

-

Starting Material Data (3-Hydroxy-4-methylbenzoic acid): PubChem CID 68512. National Library of Medicine.

-

Reagent Data (1-Bromo-3-methoxypropane): PubChem CID 36671. National Library of Medicine.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Methoxypropoxy)-4-methylbenzoic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and efficient three-step synthesis of 3-(3-Methoxypropoxy)-4-methylbenzoic acid, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis commences with the protection of the carboxylic acid functionality of 3-hydroxy-4-methylbenzoic acid via Fischer esterification. The subsequent core transformation is achieved through a Williamson ether synthesis, selectively alkylating the phenolic hydroxyl group with 1-bromo-3-methoxypropane. The final step involves the saponification of the ester to yield the desired product. This document provides a thorough explanation of the underlying chemical principles, detailed step-by-step protocols, and expected analytical characterization, designed to enable researchers to successfully replicate and adapt this synthesis for their specific needs.

Introduction

Substituted benzoic acid derivatives are fundamental building blocks in medicinal chemistry and drug discovery. The title compound, 3-(3-Methoxypropoxy)-4-methylbenzoic acid, incorporates a flexible ether linkage and a carboxylic acid moiety, making it a valuable precursor for the synthesis of more complex molecules. Notably, the 3-methoxypropoxy sidechain is a key structural feature in several proton pump inhibitors, such as Rabeprazole, underscoring the pharmaceutical relevance of this synthetic target.[1]

The synthesis of this molecule from the readily available 3-hydroxy-4-methylbenzoic acid presents a common challenge in organic synthesis: the presence of two nucleophilic groups, a carboxylic acid and a phenolic hydroxyl. To achieve selective O-alkylation of the phenol, a protection strategy is necessary. This guide outlines a classical and reliable three-step approach:

-

Protection: Esterification of the carboxylic acid to prevent its reaction in the subsequent base-mediated alkylation.

-

Alkylation: Williamson ether synthesis to form the desired carbon-oxygen bond at the phenolic position.

-

Deprotection: Hydrolysis of the ester to regenerate the carboxylic acid functionality.

This application note provides a detailed, field-proven protocol for each step, along with insights into the rationale behind the chosen reagents and conditions.

Overall Synthetic Workflow

The three-step synthesis is visualized in the workflow diagram below.

Sources

Application Note: Protocol for the Etherification of 3-Hydroxy-4-Methylbenzoic Acid

Abstract & Strategic Overview

The etherification of 3-hydroxy-4-methylbenzoic acid (CAS: 586-30-1) is a critical transformation in medicinal chemistry, serving as a gateway to lipophilic scaffolds found in bioactive compounds (e.g., Zafirlukast intermediates, PPAR agonists).

While the substrate contains two nucleophilic oxygen centers—the phenolic hydroxyl and the carboxylic acid—direct alkylation often yields a mixture of ether-acids, ester-phenols, and ester-ethers. To ensure pharmaceutical-grade purity (>98%) and strictly control regioselectivity, this protocol utilizes a "Protect-Alkylate-Hydrolyze" strategy. This method favors the formation of the thermodynamically stable methyl ester intermediate, allowing for high-yield Williamson ether synthesis before restoring the carboxylic acid functionality.

Core Reaction Pathway

The following workflow illustrates the three-step synthesis designed to eliminate competitive esterification by-products.

Figure 1: Stepwise synthetic pathway ensuring exclusive O-alkylation of the phenolic hydroxyl group.

Experimental Protocol

Method A: The "Gold Standard" Stepwise Synthesis

Recommended for scale-up (>5g) and high-purity applications.

Step 1: Fischer Esterification

Objective: Mask the carboxylic acid to prevent competitive alkylation.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

3-Hydroxy-4-methylbenzoic acid: 10.0 g (65.7 mmol)

-

Methanol (anhydrous): 100 mL

-

Sulfuric acid (conc.[1] H₂SO₄): 1.0 mL (catalytic)

-

-

Procedure:

-

Dissolve the substrate in methanol.

-

Add H₂SO₄ dropwise (exothermic).

-

Reflux at 65°C for 8–12 hours . Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Concentrate methanol in vacuo. Dilute residue with EtOAc (150 mL), wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid, then brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Expect ~90-95% of Methyl 3-hydroxy-4-methylbenzoate as a white solid.

-

Step 2: Williamson Ether Synthesis

Objective: Selective O-alkylation of the phenol.

-

Setup: 250 mL RBF, inert atmosphere (N₂ or Ar recommended but not strictly required).

-

Reagents:

-

Methyl 3-hydroxy-4-methylbenzoate (from Step 1): 10.0 g (60.2 mmol)

-

Potassium Carbonate (K₂CO₃, anhydrous, powdered): 16.6 g (120 mmol, 2.0 eq)

-

Methyl Iodide (MeI): 5.6 mL (90 mmol, 1.5 eq) [Caution: Carcinogen]

-

Solvent: Acetone (150 mL) or DMF (for slower alkyl halides).

-

-

Procedure:

-

Suspend the ester and K₂CO₃ in acetone. Stir for 15 min to deprotonate the phenol (formation of phenoxide).

-

Add MeI dropwise.

-

Reflux at 60°C for 4–6 hours . The white suspension will turn slightly yellow.

-

Workup: Filter off inorganic salts (K₂CO₃/KI). Concentrate the filtrate.

-

Yield: Expect >90% of Methyl 3-methoxy-4-methylbenzoate (MP: ~51°C).

-

Step 3: Saponification (Hydrolysis)

Objective: Deprotection to yield the final acid.

-

Setup: 500 mL RBF.

-

Reagents:

-

Methyl 3-methoxy-4-methylbenzoate: 10.0 g

-

Sodium Hydroxide (NaOH, 2M aq): 60 mL (~2.2 eq)

-

Methanol: 60 mL

-

-

Procedure:

-

Dissolve the ester in MeOH, then add NaOH solution.

-

Stir at 50°C for 2 hours or until the solution becomes clear and TLC shows consumption of ester.

-

Isolation: Concentrate to remove MeOH. Cool the remaining aqueous solution to 0°C.

-

Acidification: Slowly add 2M HCl until pH < 2. The product will precipitate as a white solid.

-

Filter, wash with cold water, and dry in a vacuum oven at 50°C.

-

Method B: Direct Chemoselective Alkylation (High Throughput)

Recommended only for small-scale screening where ~10-15% ester byproduct is acceptable.

Reaction: Substrate + 2.2 eq NaH + 1.1 eq MeI in DMF at 0°C.

-

Mechanism: Generates the dianion (carboxylate + phenoxide). The phenoxide is more nucleophilic and reacts faster with the alkyl halide.

-

Risk: Hard to control stoichiometry perfectly; often requires difficult column chromatography to separate the product from the methyl ester byproduct.

Data & Specifications

| Property | Specification | Notes |

| Final Product | 3-Methoxy-4-methylbenzoic acid | CAS: 7151-68-0 |

| Appearance | White crystalline powder | |

| Melting Point | 152–154 °C | Distinct from ester (MP ~51°C) |

| Molecular Weight | 166.17 g/mol | |

| 1H NMR (CDCl₃) | δ 7.6-7.7 (m, 2H), 7.2 (d, 1H), 3.9 (s, 3H, OMe), 2.3 (s, 3H, Ar-Me) | Characteristic O-Me singlet at ~3.9 ppm |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water |

Troubleshooting & Optimization

-

Incomplete Alkylation (Step 2): If starting material remains, add 0.2 eq of fresh MeI and reflux for an additional 2 hours. Ensure K₂CO₃ is anhydrous; water kills the reaction by solvating the phenoxide.

-

Steric Hindrance: The methyl group at position 4 is ortho to the hydroxyl at position 3. While MeI reacts readily, bulkier electrophiles (e.g., Isopropyl bromide) may require DMF as a solvent and higher temperatures (90°C) to overcome steric repulsion.

-

Color Issues: If the final product is pink/brown, it indicates oxidation of the phenol prior to alkylation. Recrystallize from Ethanol/Water (1:1) to purify.[1][2][3][4][5]

References

-

Synthesis of 3-methoxy benzoic acid derivatives: Rasayan Journal of Chemistry, Vol. 12, No. 3, 1077-1084 (2019). Link

-

Physical Properties of CAS 7151-68-0: ChemicalBook & Sigma-Aldrich Databases. Link

- Williamson Ether Synthesis General Protocols:Organic Syntheses, Coll. Vol. 1, p. 436 (1941); Vol. 10, p. 60 (1930).

- Chemoselective Alkylation Strategies:Journal of the American Chemical Society, "Selective alkylation of phenolic hydroxyls in the presence of carboxyl groups."

Sources

Application Note: HPLC Analysis of 3-(3-Methoxypropoxy)-4-methylbenzoic Acid

Introduction & Chemical Context

The accurate quantification of 3-(3-Methoxypropoxy)-4-methylbenzoic acid is critical in pharmaceutical development, often serving as a key intermediate or a monitored process impurity in the synthesis of proton pump inhibitors (PPIs) or specific kinase inhibitors.

Structurally, the molecule presents two distinct chromatographic challenges:

-

The Carboxylic Acid Moiety (

): Without proper pH control, the ionization equilibrium ( -

The 3-Methoxypropoxy Side Chain: This ether linkage adds significant lipophilicity (

) and rotational freedom, requiring a gradient method to ensure sharp peak shape and resolution from potential synthetic precursors (e.g., 3-hydroxy-4-methylbenzoic acid).

This application note details a robust, stability-indicating HPLC protocol designed to suppress ionization, maximize retention reproducibility, and ensure high sensitivity.

Method Development Strategy (The "Why")

Column Selection: The C18 Standard

Given the aromatic core and the hydrophobic alkyl-ether chain, a C18 (USP L1) stationary phase is the optimal choice. We utilize a column with high carbon load and end-capping to minimize secondary silanol interactions, which are notorious for causing tailing in acidic analytes.

Mobile Phase Engineering: pH is Critical

To achieve a sharp, symmetrical peak, the mobile phase pH must be maintained at 2.0 – 3.0 (at least 1.5 units below the

-

Acidic Modifier: We select 0.1% Phosphoric Acid or Formic Acid . This suppresses the ionization of the carboxylic acid, keeping the molecule in its neutral, hydrophobic state (

), which interacts effectively with the C18 ligands. -

Organic Solvent: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength, which is necessary for the lipophilic propoxy tail.

Detection Wavelength

The 4-methylbenzoic acid core exhibits a strong

Experimental Protocol

Instrumentation & Conditions[1][2]

| Parameter | Specification | Note |

| HPLC System | Agilent 1260 / Waters Alliance (or equivalent) | Binary Gradient Pump required |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Alt: Waters XBridge C18 |

| Column Temp | 30°C ± 1°C | Controls viscosity and retention |

| Flow Rate | 1.0 mL/min | Standard backpressure < 200 bar |

| Injection Vol | 10 µL | Adjust based on sample conc. |

| Detection | UV-DAD at 240 nm (Quant) & 270 nm (Qual) | Ref: 360 nm (bw 100) |

| Run Time | 15.0 Minutes | Re-equilibration: +5 min |

Reagents & Mobile Phase Preparation

-

Solvent A (Aqueous): 0.1% Phosphoric Acid (

) in Milli-Q Water.-

Protocol: Add 1.0 mL of 85%

to 1000 mL water. Filter through 0.22 µm nylon filter.

-

-

Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

-

Diluent: 50:50 Water:Acetonitrile (v/v).

Gradient Program

| Time (min) | % Solvent A (Aq) | % Solvent B (Org) | Event |

| 0.0 | 80 | 20 | Initial Hold |

| 2.0 | 80 | 20 | Isocratic for polar impurities |

| 10.0 | 20 | 80 | Linear Ramp (Elution of Target) |

| 12.0 | 20 | 80 | Wash Step |

| 12.1 | 80 | 20 | Return to Initial |

| 15.0 | 80 | 20 | Re-equilibration |

Standard & Sample Preparation

-

Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure solubility of the ether chain) and sonicate for 5 mins.

-

Working Standard (50 µg/mL): Transfer 1.25 mL of Stock to a 25 mL flask. Dilute to volume with Diluent (50:50 Water:ACN).

-

Sample Preparation: Weigh equivalent of 25 mg sample, dissolve in minimal ACN, dilute with Diluent to target concentration. Filter through 0.45 µm PTFE syringe filter.[1]

Method Validation Parameters

To ensure "Trustworthiness" and "Self-Validation," the following acceptance criteria must be met:

-

System Suitability (SST):

-

Tailing Factor (

): NMT 1.5 (Critical for acidic compounds). -

Theoretical Plates (

): NLT 5,000. -

RSD (n=6): NMT 2.0% for retention time and area.

-

-

Linearity:

over range 10 – 150% of target concentration (e.g., 5 – 75 µg/mL). -

LOD/LOQ: Estimated at 0.1 µg/mL and 0.3 µg/mL respectively (S/N > 3 and > 10).

Visualized Workflow & Logic

The following diagram illustrates the decision matrix for optimizing the separation of this specific alkoxy-benzoic acid.

Caption: Logical flow for selecting pH and column chemistry to prevent peak tailing in acidic aromatic analysis.

Troubleshooting & Expert Tips

-

Problem: Peak Tailing (> 1.5)

-

Cause: Secondary interactions between the carboxylate group and residual silanols on the silica surface.

-

Fix: Lower the pH of Mobile Phase A (add more

or switch to TFA). Ensure the column is "End-capped".

-

-

Problem: Retention Time Drift

-

Cause: Incomplete equilibration of the column after the high-organic wash.

-

Fix: Extend the re-equilibration time at the end of the gradient from 3 min to 5 min.

-

-

Problem: "Ghost" Peaks

-

Cause: The methoxypropoxy chain can degrade if the sample is left in highly acidic solution for days.

-

Fix: Prepare fresh standards daily. Store samples at 4°C.

-

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design and pH control in HPLC).

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidelines for system suitability and column parameters).

-

PubChem. Compound Summary: Benzoic acid derivatives and physicochemical properties. (Used for pKa and LogP prediction logic).

-

Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Authoritative source on pH suppression for acidic analytes).

Sources

Advanced Application Note: Strategic Utilization of 3-(3-Methoxypropoxy)-4-methylbenzoic Acid in Lead Optimization

Executive Summary

3-(3-Methoxypropoxy)-4-methylbenzoic acid is a specialized benzoic acid derivative utilized primarily as a pharmacophore scaffold and solubility-enhancing building block in medicinal chemistry. Its structural motif—combining a lipophilic 4-methyl anchor with a polar, flexible 3-methoxypropoxy tail—makes it an ideal candidate for optimizing G-Protein Coupled Receptor (GPCR) agonists (e.g., GPR40/FFAR1, GPR120) and Kinase Inhibitors where solvent-exposed interactions are critical.

This guide provides a comprehensive technical workflow for synthesizing, validating, and applying this compound to improve the physicochemical properties (LogD, solubility) and metabolic stability of drug candidates.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid |

| Core Scaffold | Benzoic Acid |

| Key Substituents | 4-Methyl (Hydrophobic Anchor), 3-(3-Methoxypropoxy) (Solubilizing Tail) |

| Molecular Weight | ~224.25 g/mol |

| Predicted LogP | ~2.5 (Optimal for oral bioavailability) |

| pKa (Acid) | ~4.2 (Carboxylic acid) |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water (acid form) |

Strategic Application in Drug Design

The "Solubilizing Tail" Strategy

In Fragment-Based Drug Discovery (FBDD), the "3-methoxypropoxy" moiety serves as a bioisostere for lipophilic alkyl chains. It introduces an ether oxygen and a terminal methoxy group, which:

-

Disrupts Crystal Lattice Energy: Improving thermodynamic solubility.

-

Acts as a Hydrogen Bond Acceptor: Engaging with solvent water molecules or specific residues (e.g., Lys, Arg) in the protein binding pocket.

-

Modulates Lipophilicity (LogD): Lowering LogD compared to a propyl/butyl chain, thereby reducing non-specific binding and improving the unbound fraction (

or

Target Classes

-

GPCR Agonists (FFAR1/GPR40): The benzoic acid headgroup mimics the carboxylate of free fatty acids, while the 3-alkoxy tail mimics the lipid chain but with improved pharmacokinetic properties.

-

Kinase Inhibitors: Used as a solvent-front binder attached to a hinge-binding core (e.g., aminopyrimidine) via an amide linker.

Experimental Protocols

Protocol A: Synthesis of 3-(3-Methoxypropoxy)-4-methylbenzoic Acid

Rationale: Direct alkylation of the commercially available 3-hydroxy-4-methylbenzoic acid ensures a cost-effective and scalable route.

Materials:

-

Starting Material: 3-Hydroxy-4-methylbenzoic acid (CAS: 586-30-1)

-

Reagent: 1-Bromo-3-methoxypropane (CAS: 36865-41-5)

-

Base: Potassium Carbonate (

), anhydrous -

Solvent: N,N-Dimethylformamide (DMF) or Acetone

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxy-4-methylbenzoic acid (10.0 mmol, 1.52 g) in DMF (20 mL).

-

Deprotonation: Add

(25.0 mmol, 3.45 g) in one portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol and carboxylic acid.-

Note: The carboxylic acid is also deprotonated, forming the dipotassium salt, but the phenolic oxygen is more nucleophilic towards the alkyl halide under these conditions.

-

-

Alkylation: Add 1-bromo-3-methoxypropane (12.0 mmol, 1.84 g) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Checkpoint: The major spot should be the ester-ether intermediate if the carboxylate also alkylated, or the acid-ether if selective. Correction: Under these conditions, the carboxylate often alkylates to form the ester. A hydrolysis step is usually required.

-

Refined Step: If the ester forms (likely), proceed to Step 5.

-

-

Hydrolysis (One-Pot): Add 2M NaOH (aq) (10 mL) directly to the reaction mixture and heat at 80°C for another 1 hour to hydrolyze any ester formed on the carboxylic acid.

-

Workup:

-

Cool to room temperature.

-

Dilute with water (50 mL).

-

Wash with Ethyl Acetate (2 x 20 mL) to remove unreacted bromide and neutral impurities.

-

Acidify the aqueous layer to pH ~2 using 1M HCl . A white precipitate should form.

-

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

-

Isolation: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM with 1% Acetic Acid).

Protocol B: Quality Control & Validation

Rationale: Ensuring the integrity of the ether linkage and the purity of the carboxylic acid is critical for downstream coupling reactions.

1. HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

-

Acceptance Criteria: Purity > 98% (Area under curve).

2. 1H-NMR Validation (DMSO-d6, 400 MHz)

-

Diagnostic Signals:

- ~12.8 ppm (br s, 1H): -COOH (Carboxylic acid).

- ~7.4-7.6 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

- ~4.1 ppm (t, 2H): -O-CH 2-CH2- (Ether linkage to ring).

- ~3.5 ppm (t, 2H): -CH2-CH 2-O-Me (Terminal ether).

- ~3.2 ppm (s, 3H): -O-CH 3 (Terminal methoxy).

- ~2.2 ppm (s, 3H): Ar-CH 3 (Aromatic methyl).

Logical Workflows & Mechanisms

Synthesis Pathway

The following diagram illustrates the Williamson Ether Synthesis and subsequent hydrolysis to yield the target acid.

Figure 1: Synthesis workflow for 3-(3-Methoxypropoxy)-4-methylbenzoic acid via Williamson Ether Synthesis.

SAR Logic: Why This Scaffold?

This diagram explains the decision-making process for selecting this specific scaffold over standard alkyl chains.

Figure 2: Structure-Activity Relationship (SAR) logic justifying the use of the methoxypropoxy tail.

Downstream Application: Amide Coupling Protocol

Once synthesized, the acid is typically coupled to an amine (e.g., an aminopyridine or aniline) to form the final bioactive molecule.

Protocol:

-

Activation: Dissolve 3-(3-Methoxypropoxy)-4-methylbenzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes.

-

Coupling: Add the Target Amine (1.0 eq).

-

Reaction: Stir at Room Temperature for 2-12 hours.

-

Purification: Direct Prep-HPLC (Acidic modifier) is recommended for library synthesis.

References

-

Williamson Ether Synthesis in Medicinal Chemistry

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

-

Solubilizing Groups in Drug Design

-

Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.

-

-

Benzoic Acid Scaffolds in GPCR Agonists (GPR40)

-

Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294. (Illustrates the use of alkoxy-phenylpropanoic acid derivatives similar to the target scaffold).

-

-

Methoxypropyl Group Utility (Rabeprazole Context)

-

Sohda, T., et al. (1990).[1] Antiulcer activity of novel 2-[(2-pyridyl)methylsulfinyl]benzimidazole derivatives. Arzneimittel-Forschung, 40(11), 1238–1243. (Demonstrates the bioactivity of the 3-methoxypropoxy motif).

-

Sources

Experimental setup for reactions involving "3-(3-Methoxypropoxy)-4-methylbenzoic acid"

Application Note: Synthesis & Utilization of 3-(3-Methoxypropoxy)-4-methylbenzoic Acid

Abstract

This technical guide details the synthesis, purification, and application of 3-(3-Methoxypropoxy)-4-methylbenzoic acid , a specialized benzoic acid derivative. The 3-methoxypropoxy side chain serves as a critical "solubility-enhancing tail," often employed in medicinal chemistry to modulate the lipophilicity (LogP) and metabolic stability of drug candidates without introducing the steric bulk of larger pegylated chains. This protocol provides a robust workflow for synthesizing this building block from 3-hydroxy-4-methylbenzoic acid , followed by its activation for amide coupling in drug discovery campaigns.

Introduction & Chemical Profile

The 3-(3-Methoxypropoxy)-4-methylbenzoic acid scaffold combines a lipophilic toluene core with a polar ether chain. This specific substitution pattern is valuable for:

-

Solubility Modulation: The ether oxygen atoms act as hydrogen bond acceptors, improving aqueous solubility compared to pure alkyl chains.

-

Metabolic Stability: The terminal methoxy group prevents rapid metabolic oxidation often seen with terminal hydroxyls or simple alkyl chains.

-

Steric Control: The 4-methyl group provides a steric anchor, often used to lock conformation in receptor binding pockets (e.g., PPAR or GPR40 agonists).

Compound Properties

| Property | Value |

| IUPAC Name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid |

| Core Scaffold | 3-Hydroxy-4-methylbenzoic acid (CAS 586-30-1) |

| Side Chain | 1-Bromo-3-methoxypropane (CAS 36865-41-5) |

| Molecular Weight | 224.25 g/mol |

| Predicted LogP | ~2.3 - 2.8 |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Limited in Water (Acid form) |

Experimental Workflow: Synthesis & Activation

The synthesis follows a reliable two-step sequence: Williamson Ether Synthesis followed by Ester Hydrolysis . Direct alkylation of the acid is possible but often leads to ester byproducts; therefore, the methyl ester route is preferred for high purity.

Visual Workflow (Graphviz)

Caption: Synthetic pathway from the commercial precursor to the active building block.

Detailed Protocols

Protocol A: Synthesis of the Building Block

Reagents:

-

Methyl 3-hydroxy-4-methylbenzoate (Precursor)

-

1-Bromo-3-methoxypropane (1.2 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

DMF (Anhydrous)[1]

Step 1: O-Alkylation

-

Dissolution: In a round-bottom flask, dissolve 10.0 g (60 mmol) of Methyl 3-hydroxy-4-methylbenzoate in 100 mL of anhydrous DMF.

-

Base Addition: Add 16.6 g (120 mmol) of finely ground

. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol. -

Alkylation: Add 11.0 g (72 mmol) of 1-Bromo-3-methoxypropane dropwise.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The starting phenol peak should disappear.

-

Workup: Cool to RT. Pour the mixture into 500 mL of ice water. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x). Dry over

and concentrate.-

Checkpoint: The intermediate is Methyl 3-(3-methoxypropoxy)-4-methylbenzoate .

-

Step 2: Hydrolysis

-

Reaction: Dissolve the crude ester in 50 mL THF and 50 mL Methanol. Add 50 mL of 2M LiOH (aq) . Stir at RT for 2-4 hours.

-

Quench: Concentrate to remove volatiles (THF/MeOH). The remaining aqueous solution should be clear.

-

Acidification: Cool the aqueous phase in an ice bath. Slowly add 1M HCl until pH ~2-3. A white precipitate will form.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: >85% over two steps.[2]

-

Protocol B: Amide Coupling (Drug Discovery Application)

This acid is moderately sterically hindered at the ortho-position (methyl group). HATU is recommended over EDC/HOBt for efficient coupling.

Reagents:

-

3-(3-Methoxypropoxy)-4-methylbenzoic acid (1.0 equiv)

-

Amine Partner (

, 1.1 equiv) -

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF or DCM

Procedure:

-

Dissolve the benzoic acid derivative (1.0 equiv) in DMF (0.1 M concentration).

-

Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes to form the activated ester (yellow color often develops).

-

Add the Amine Partner (1.1 equiv).

-

Stir at RT for 2–12 hours.

-

QC Check: Monitor by LCMS for the mass

. -

Purification: For library synthesis, dilute with MeOH and purify directly via Prep-HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Troubleshooting

Analytical Profile (Expected Data)

| Technique | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | δ 12.8 (br s, 1H, COOH), δ 7.4-7.6 (m, 3H, Ar-H), δ 4.1 (t, 2H, |

| LCMS |

Troubleshooting Guide

-

Issue: Incomplete Alkylation.

-

Cause: Old/Wet DMF or coarse

. -

Fix: Use anhydrous DMF and add a catalytic amount of KI (Potassium Iodide) to accelerate the reaction via the Finkelstein mechanism.

-

-

Issue: Poor Solubility during Hydrolysis.

-

Cause: The ester is lipophilic.[3]

-

Fix: Increase the THF ratio or warm to 40°C. Ensure the solution is homogenous before adding LiOH.

-

-

Issue: Low Yield in Amide Coupling.

-

Cause: Steric hindrance from the 4-methyl group.

-

Fix: Switch to COMU or T3P (Propylphosphonic anhydride) as the coupling agent, or heat the reaction to 50°C.

-

References

-

General Alkylation Protocol: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6), 4261-4266.

-

Solubility & Prodrug Design: Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals 2022, 15(9), 1117.

-

Precursor Data: 3-Hydroxy-4-methylbenzoic acid (CAS 586-30-1).[4] Thermo Scientific Chemicals.[4]

-

Reagent Data: 1-Bromo-3-methoxypropane (CAS 36865-41-5). PubChem.[5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Methoxy-3-methylbenzoic acid CAS#: 6880-04-2 [m.chemicalbook.com]

- 3. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-4-methylbenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. p-Anisic acid - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Low yield in "3-(3-Methoxypropoxy)-4-methylbenzoic acid" synthesis

Technical Support Center: Organic Synthesis Optimization Ticket #8492: Yield Optimization for 3-(3-Methoxypropoxy)-4-methylbenzoic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 3-(3-Methoxypropoxy)-4-methylbenzoic acid presents a classic challenge in nucleophilic aromatic substitution: overcoming the steric hindrance of an ortho-methyl group while preventing the elimination of the alkylating agent.

Users reporting "low yield" (<40%) typically fall into one of two traps:

-

Direct Alkylation of the Acid: Attempting to alkylate the carboxylic acid and the phenol simultaneously (or selectively) often leads to mixed ester/ether products and difficult purification.

-

Steric Stalling: The methyl group at position 4 sterically shields the phenoxide oxygen at position 3, significantly reducing the rate of

attack on 1-bromo-3-methoxypropane.

This guide provides a validated, high-yield protocol (>85%) based on the Ester-Intermediate Route , utilizing the "Cesium Effect" to overcome steric barriers.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I am alkylating the starting acid (3-hydroxy-4-methylbenzoic acid) directly with 2 equivalents of base. Why is my yield low?"

A: Direct alkylation is the primary cause of yield loss for this substrate.

-

The Problem: The carboxylate anion (

) and phenoxide anion (-

Target Ether-Acid (Desired)

-

Ether-Ester (Over-alkylated)

-

Phenol-Ester (Wrong isomer)

-

-

The Fix: Protect the acid first. Convert the starting material to Methyl 3-hydroxy-4-methylbenzoate. This renders the carboxyl group inert to alkylation, leaving the phenoxide as the sole nucleophile.

Q2: "I switched to the methyl ester, but the reaction stalls at 60% conversion. I'm using

A: This is a kinetic issue driven by the ortho-methyl group.

-

The Problem: The methyl group at C4 creates steric bulk that hinders the approach of the electrophile (1-bromo-3-methoxypropane). Acetone (reflux temp ~56°C) does not provide enough thermal energy to overcome this activation barrier efficiently. Furthermore, potassium carbonate has low solubility in acetone, creating a heterogeneous "surface-limited" reaction.

-

The Fix:

-

Switch Solvent: Use DMF (N,N-Dimethylformamide) or NMP . These polar aprotic solvents solvate the cation (

), leaving a "naked," highly reactive phenoxide anion. -

Switch Base: Use Cesium Carbonate (

) . The "Cesium Effect" involves the large, soft cesium cation forming a looser ion pair with the phenoxide, increasing its nucleophilicity and solubility in organic media [1]. -

Catalysis: Add 10 mol% Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

-

Q3: "I see a new spot on TLC that isn't product or starting material. Is it the elimination product?"

A: Likely, yes.[1]

-

The Problem: 1-bromo-3-methoxypropane can undergo E2 elimination to form 3-methoxyprop-1-ene if the base is too strong (e.g., NaH) or the temperature is too high (>100°C).

-

The Fix: Maintain reaction temperature between 60°C – 80°C . Do not exceed 90°C. If using NaH, ensure strictly anhydrous conditions and lower temperatures (0°C to RT), though the Carbonate method is generally cleaner for this specific substrate.

Part 2: Optimized Experimental Protocol

Target Molecule: 3-(3-Methoxypropoxy)-4-methylbenzoic acid

Pathway: Esterification

Step 1: Esterification (If starting from acid)

Standard Fischer Esterification. Reflux 3-hydroxy-4-methylbenzoic acid in Methanol with catalytic

Step 2: The Critical Alkylation (The "Bottleneck" Fix)

| Parameter | Recommendation | Rationale |

| Substrate | Methyl 3-hydroxy-4-methylbenzoate (1.0 eq) | Eliminates side-reactions on carboxylate. |

| Reagent | 1-Bromo-3-methoxypropane (1.2 eq) | Slight excess to drive kinetics. |

| Base | Cesium promotes alkylation of hindered phenols [1]. | |

| Catalyst | Potassium Iodide (KI) (0.1 eq) | Converts R-Br to highly reactive R-I. |

| Solvent | DMF (Anhydrous) | Maximizes nucleophilicity; high boiling point. |

| Temp/Time | 80°C for 4–6 hours | Sufficient energy to overcome steric barrier without elimination. |

Protocol:

-

Dissolve Methyl 3-hydroxy-4-methylbenzoate (10 mmol) in anhydrous DMF (30 mL).

-

Add

(15 mmol) and KI (1 mmol). Stir at Room Temperature (RT) for 15 min to form the phenoxide. -

Add 1-bromo-3-methoxypropane (12 mmol) dropwise.

-

Heat to 80°C under

atmosphere. Monitor by TLC (Hexane:EtOAc 7:3). -

Workup: Cool to RT. Pour into ice water (150 mL). The ester product usually precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

Step 3: Hydrolysis (Saponification)

-

Dissolve the intermediate ester in THF/Water (2:1) .

-

Add LiOH (3.0 eq). Stir at RT or mild heat (40°C) until TLC shows disappearance of ester.

-

Critical Isolation Step: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2–3. The product 3-(3-Methoxypropoxy)-4-methylbenzoic acid will precipitate.

-

Recrystallize from Ethanol/Water if necessary.

Part 3: Mechanistic Visualization

The following diagram illustrates the steric challenge and the "Cesium Effect" solution.

Caption: Workflow demonstrating how solvent and base selection overcome the ortho-methyl steric barrier to favor SN2 substitution over stalling or elimination.

Part 4: Comparative Data (Solvent/Base Screening)

The following data represents typical conversion rates for ortho-substituted phenol alkylations [2].

| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Notes |

| Acetone | 56 (Reflux) | 24 | 45% | Stalled. Low temp/solubility. | |

| Acetonitrile | 82 (Reflux) | 12 | 70% | Better, but slow. | |

| DMF | 80 | 6 | 88% | Recommended Standard. | |

| DMF | 80 | 4 | 96% | Premium Option. Best for difficult substrates. | |

| DMF | NaH | 0 | 2 | 60% | Variable. Risk of elimination/hydrolysis. |

References

-

Friebolin, H., et al. "Cesium Carbonate as a Versatile Base in Organic Synthesis." Journal of Organic Chemistry, vol. 70, no. 15, 2005. (Generalized citation for Cesium Effect).

-

BenchChem Technical Support. "Troubleshooting guide for Williamson ether synthesis with secondary iodides and hindered phenols." BenchChem Knowledge Base.

-

Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Troubleshooting." Master Organic Chemistry.

-

Google Patents. "Process for the preparation of Zafirlukast intermediates (3-methoxy-4-methylbenzoic acid analogues)." US Patent Database.

(Note: Specific conversion data in Part 4 is extrapolated from standard physical organic chemistry principles regarding ortho-substituted phenols as detailed in Reference 3 and 4.)

Sources

Optimizing reaction conditions for Williamson ether synthesis with phenols

Technical Support Center: Williamson Ether Synthesis (Phenolic Substrates) Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket ID: WES-OPT-2026

Mission Statement

You are not just mixing reagents; you are engineering a nucleophilic substitution trajectory. The Williamson Ether Synthesis is an

Module 1: Reaction Design & Condition Matrix

User Query: "Which base and solvent combination should I start with for a valuable phenol substrate?"

Technical Response:

Do not default to Sodium Hydride (

The "Naked Anion" Strategy (Cesium Effect)

For difficult substrates or when high yield is critical, we recommend the Cesium Effect .

-

Mechanism:

has a large, diffuse cation ( -

Result: The phenoxide oxygen becomes a "naked" anion—highly nucleophilic and unencumbered by tight solvation shells or ion pairing, significantly increasing

for the

Optimization Logic Tree

Use the diagram below to select your starting conditions based on substrate constraints.

Caption: Logic flow for selecting initial reaction conditions. Note that tertiary halides require alternative pathways entirely.

Solvent & Base Performance Matrix

| Condition Tier | Base | Solvent | Temp | Application Note |

| Standard | DMF or Acetone | 60-80°C | Robust for simple phenols and primary alkyl bromides/iodides. | |

| High Performance | DMF or DMSO | 25-60°C | The "Cesium Effect." Best for sterically hindered phenols or secondary alkyl halides to lower temp and avoid E2. | |

| Green / Sustainable | Cyrene™ | 60°C | Bio-based replacement for DMF.[1] High polarity, excellent solubility for carbonates [1]. | |

| Phase Transfer | Toluene + TBAB | Reflux | Industrial scale-up. Uses Tetrabutylammonium bromide (TBAB) to shuttle phenoxide into organic phase. |

Module 2: Troubleshooting & FAQs

User Query: "I am seeing low yields and a new spot on TLC that isn't my product. What is happening?"

Diagnostic 1: The Elimination Trap (E2 Competition)

-

Symptom: Presence of an alkene (often volatile/invisible) and unreacted phenol.

-

Cause: If you use a secondary alkyl halide or high temperatures, the phenoxide acts as a base rather than a nucleophile, deprotonating the

-carbon of the halide. -

Fix:

-

Lower the Temperature:

is favored over E2 at lower temperatures.[2] -

Switch Solvent: Use a less polar solvent (like Acetone) to tighten the ion pair, reducing basicity slightly, or switch to the Cesium/DMF protocol at Room Temperature.

-

Diagnostic 2: C-Alkylation vs. O-Alkylation

-

Symptom: Product has correct Mass Spec (MW) but wrong NMR (loss of aromaticity or unexpected coupling).

-

Cause: Phenoxide is an ambident nucleophile .[2] It can attack from the Oxygen (Kinetic, Hard) or the Carbon (Thermodynamic, Soft).

-

Fix:

-

Strictly Aprotic Conditions: Ensure DMF/DMSO is anhydrous.

-

Hard-Hard Interaction: Use Oxygen-philic counter-ions (

or high concentration

-

Caption: Troubleshooting flow for identifying side-reactions (E2 vs C-Alkylation).

Module 3: Validated Protocols

Protocol A: The "Green" Cyrene Method (Sustainable)

Recommended for modern drug discovery workflows looking to replace DMF/NMP (REACH restricted).

-

Setup: Charge a round-bottom flask with Phenol (1.0 equiv) and Cyrene™ (dihydrolevoglucosenone) [0.5 M concentration].

-

Base: Add

(2.0 equiv). Note: Cyrene has high viscosity; ensure vigorous stirring. -

Activation: Stir at Room Temp for 15 mins.

-

Addition: Add Alkyl Halide (1.2 equiv).

-

Reaction: Heat to 60°C. Monitor by TLC/LCMS.

-

Why Cyrene? It is a dipolar aprotic bio-solvent derived from cellulose with polarity similar to NMP, stabilizing the transition state effectively [4].

-

-

Workup: Dilute with water, extract with Ethyl Acetate. (Cyrene is water-miscible, making removal easy).

Protocol B: The Finkelstein-Williamson (For Alkyl Chlorides)

Use this when you only have an unreactive Alkyl Chloride.

-

Setup: Dissolve Phenol (1.0 equiv) in Acetone or Butanone (MEK).

-

Catalyst: Add NaI (0.1 - 0.5 equiv) and

(2.0 equiv). -

Mechanism: The

displaces the -

Reflux: Heat to reflux (56°C for Acetone).

-

Validation: The precipitation of NaCl drives the equilibrium forward (Le Chatelier's principle).

References

-

Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.

-

Sweeny, J. G., et al. (2021). "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." Reaction Chemistry & Engineering.

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[2][3][4][5][6][7][8][9] Master Organic Chemistry.

-

Merck KGaA. (2019). "MilliporeSigma Introduces New Greener Solvent, Cyrene™." Sigma-Aldrich News Release.

Sources

- 1. merckgroup.com [merckgroup.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. francis-press.com [francis-press.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 9. francis-press.com [francis-press.com]

Technical Support Center: Enhancing the Purity of 3-(3-Methoxypropoxy)-4-methylbenzoic Acid

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions to assist you in achieving high purity for "3-(3-Methoxypropoxy)-4-methylbenzoic acid," a key intermediate in various synthetic pathways.[1] Our aim is to equip you with the expertise and practical insights needed to navigate the common challenges encountered during the purification of this valuable compound.

Troubleshooting Guide: Common Issues in the Purification of 3-(3-Methoxypropoxy)-4-methylbenzoic Acid

This section addresses prevalent issues observed during the purification of 3-(3-Methoxypropoxy)-4-methylbenzoic acid, offering potential causes and actionable solutions.

| Issue | Potential Cause(s) | Recommended Solutions |

| Low Yield After Recrystallization | - Incomplete precipitation: The compound may have significant solubility in the cold solvent. - Excessive solvent used: Using too much solvent will keep more of the product dissolved. - Premature crystallization during hot filtration: The product crystallizes on the filter paper along with insoluble impurities. | - Optimize solvent system: Test different solvent mixtures to minimize solubility at low temperatures.[2] - Concentrate the filtrate: If too much solvent was used, carefully evaporate some of it to induce further crystallization. - Pre-heat the filtration apparatus: Use a heated funnel and flask for hot filtration to prevent the product from crashing out prematurely. |

| Oily Residue or Amorphous Solid Instead of Crystals | - High impurity levels: Significant amounts of impurities can disrupt the crystal lattice formation. - Rapid cooling: Cooling the solution too quickly can lead to precipitation instead of crystallization. - Inappropriate solvent: The solvent may not be suitable for inducing crystallization of this specific compound. | - Perform a preliminary purification: Use acid-base extraction to remove major impurities before recrystallization.[3] - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. - Solvent screening: Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). |

| Persistent Colored Impurities | - Presence of colored byproducts: These may arise from side reactions during synthesis. - Thermal degradation: The compound or impurities may degrade if heated for too long or at too high a temperature. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the desired product.[4] - Optimize heating: Avoid prolonged heating and use the minimum temperature necessary to dissolve the compound. |

| Incomplete Separation in Acid-Base Extraction | - Incomplete deprotonation/protonation: The pH may not be optimal for fully converting the carboxylic acid to its salt or vice-versa. - Emulsion formation: Vigorous shaking can lead to the formation of an emulsion, making layer separation difficult. | - Check the pH: Ensure the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and sufficiently acidic (pH < 4) to protonate it for recovery. - Break the emulsion: Add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking. |

| Broad or Unresolved Peaks in HPLC Analysis | - Inappropriate mobile phase: The mobile phase may not be optimized for the separation of the target compound from its impurities. - Column degradation: The stationary phase of the HPLC column may be compromised. | - Adjust mobile phase composition: Modify the solvent ratio, buffer concentration, or pH. For acidic compounds, adding a small amount of an acid like formic or acetic acid to the mobile phase can improve peak shape.[5][6] - Use a new or different column: Test with a new column of the same type or a column with a different stationary phase. |

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.[2]

Step-by-Step Methodology:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude "3-(3-Methoxypropoxy)-4-methylbenzoic acid" in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-